3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.
Formation of the triazole ring: This step often involves the cyclization of a hydrazide with a suitable nitrile.
Formation of the thiadiazole ring: This can be done by the reaction of a thiosemicarbazide with a suitable aldehyde or ketone.
Final coupling: The final step involves coupling the intermediate with 2,6-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at various positions, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzyl and pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic effects can be explored for the treatment of various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with desired characteristics such as conductivity, stability, and reactivity.
Mechanism of Action
The mechanism of action of 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-dichlorobenzyl)-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern and the presence of both triazole and thiadiazole rings. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H10Cl2N6S |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H10Cl2N6S/c1-21-11(5-6-17-21)13-20-22-12(18-19-14(22)23-13)7-8-9(15)3-2-4-10(8)16/h2-6H,7H2,1H3 |
InChI Key |
MZDFCCVSKNIXOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN3C(=NN=C3S2)CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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